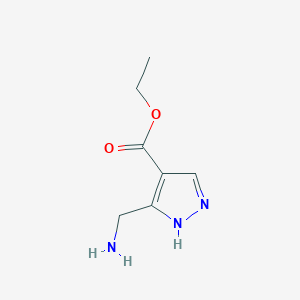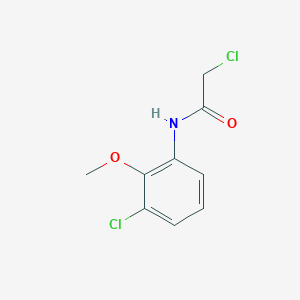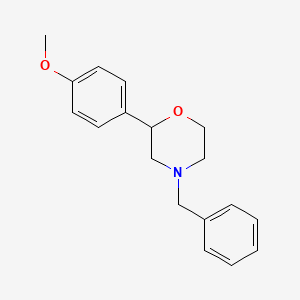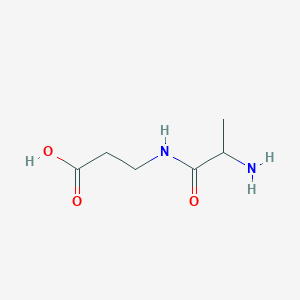![molecular formula C12H14FNO2 B6615607 ethyl 3-[(2-fluorophenyl)imino]butanoate CAS No. 1110717-82-2](/img/structure/B6615607.png)
ethyl 3-[(2-fluorophenyl)imino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(2-fluorophenyl)imino]butanoate, commonly known as EFIB, is a fluorinated organic compound with a unique structure and a variety of applications. EFIB is a versatile molecule that is used in a wide range of scientific research and laboratory experiments. EFIB has a broad range of properties that make it an ideal choice for a variety of experiments, including its ability to form complexes with other molecules, its low toxicity, and its low reactivity.
Wissenschaftliche Forschungsanwendungen
EFIB has a wide range of applications in scientific research. It is used in the synthesis of a number of organic compounds and is also used in the synthesis of a variety of pharmaceuticals. EFIB is also used in the synthesis of a variety of materials, including polymers, dyes, and pigments. Additionally, EFIB is used in the synthesis of a number of biologically active compounds, such as hormones and neurotransmitters.
Wirkmechanismus
The mechanism of action of EFIB is not completely understood. However, it is known that EFIB is able to form complexes with other molecules, which allows it to interact with a variety of biological systems. Additionally, EFIB is able to interact with a variety of enzymes and receptors, which allows it to affect the activity of these systems.
Biochemical and Physiological Effects
EFIB has a variety of biochemical and physiological effects. In particular, EFIB has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, EFIB has been found to have anti-tumor and anti-cancer properties. EFIB has also been found to have a variety of other biological effects, including the ability to modulate the activity of enzymes and receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The use of EFIB in laboratory experiments has a number of advantages. EFIB is a relatively low-toxicity compound, which makes it an ideal choice for a variety of experiments. Additionally, EFIB is a relatively low-reactivity compound, which makes it an ideal choice for a variety of experiments. However, EFIB is not suitable for all experiments, as it is not suitable for use in experiments involving high temperatures or extreme pH levels.
Zukünftige Richtungen
The potential for future research using EFIB is vast. EFIB could be used to develop new drugs and treatments for a variety of diseases and conditions. Additionally, EFIB could be used to develop new materials and compounds for a variety of applications. EFIB could also be used to develop new methods for the synthesis of a variety of compounds. Finally, EFIB could be used to develop new methods for the detection and quantification of a variety of compounds.
Synthesemethoden
The synthesis of EFIB is relatively straightforward and involves the reaction of 2-fluorobenzoic acid with ethyl 3-aminobutanoate. The reaction is typically carried out in an aqueous solution at a temperature of approximately 100 °C. The reaction is catalyzed by a strong base, such as potassium hydroxide, and the resulting product is a white, crystalline solid.
Eigenschaften
IUPAC Name |
ethyl 3-(2-fluorophenyl)iminobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-3-16-12(15)8-9(2)14-11-7-5-4-6-10(11)13/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPVDMZLLKOYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NC1=CC=CC=C1F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(2-fluorophenyl)imino]butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(1H-indol-4-yl)-6-[(3R)-3-methylmorpholin-4-yl]-2-[(3S)-3-methylmorpholin-4-yl]-9H-purine](/img/structure/B6615558.png)



![ethyl 2-[methyl(sulfamoyl)amino]acetate](/img/structure/B6615588.png)


![N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide](/img/structure/B6615600.png)

